Metomidate hydrochloride

Descripción general

Descripción

Metomidate is a non-barbiturate imidazole discovered by Janssen Pharmaceutica in 1965 . It is sold under the names Hypnodil and Nokemyl as a sedative-hypnotic drug used in Europe for humans and veterinary purposes . Metomidate hydrochloride is used for the sedation and anesthesia of aquarium and non-food fish species .

Synthesis Analysis

Metomidate substituted with iodine in the phenyl ring was prepared from (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalyzed resolution and methyl 1H-imidazole-5-carboxylate .

Molecular Structure Analysis

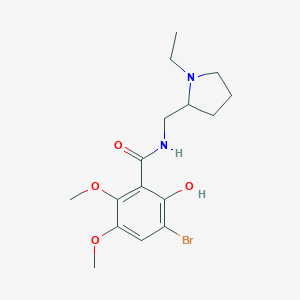

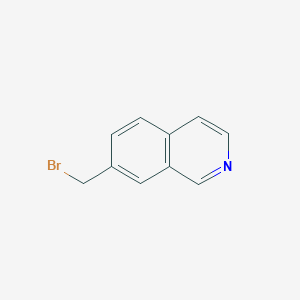

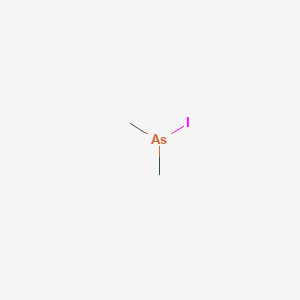

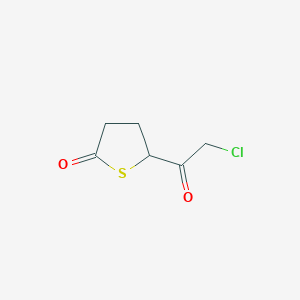

The molecular formula of Metomidate is C13H14N2O2 . For Metomidate hydrochloride, the molecular formula is C13H15ClN2O2 .

Chemical Reactions Analysis

Metomidate and its analog, etomidate, could be detected in all hair samples and cigarette oil, which were seized by the police . The concentrations of etomidate and metomidate obtained from 10 samples from suspects were 5.48–45.7 ng/mg and 3.60–377 pg/mg, respectively .

Physical And Chemical Properties Analysis

The molecular weight of Metomidate is 230.29 g/mol , and for Metomidate hydrochloride, it is 266.72 g/mol .

Aplicaciones Científicas De Investigación

Anesthesia and Sedation

Metomidate hydrochloride: is primarily known for its use as a sedative-hypnotic drug in medical settings. It operates by enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, which results in sedative and hypnotic effects. This makes it valuable in the induction of anesthesia for short surgical procedures due to its rapid onset and minimal cardiovascular effects .

Diagnostic Imaging

In the field of diagnostic imaging, 11C-labelled Metomidate (11C-metomidate) is used with positron emission tomography (PET) to detect tumors of adrenocortical origin. This application is particularly significant for identifying and characterizing adrenal masses, which can be challenging with conventional imaging techniques .

Veterinary Applications

Metomidate hydrochloride is also utilized in veterinary medicine. It serves as a sedative and anesthetic for aquarium and non-food fish species, aiding in their transport or during minor surgical procedures. Its rapid action and water solubility make it suitable for use in aquatic environments .

Pharmacological Research

In pharmacological research, Metomidate hydrochloride is studied for its effects on the central nervous system and its potential as a reference standard for quality tests and assays. Its impact on GABA_A receptors is of particular interest for developing new anesthetics and sedatives with improved profiles .

Clinical Trials

Metomidate hydrochloride is the subject of clinical trials, particularly in the context of endocrine hypertension and the characterization of adrenal tumors. It is being evaluated for its ability to non-invasively identify patients with surgically curable unilateral adrenal disease, which could have significant implications for the treatment of primary aldosteronism .

Industrial Applications

In industrial settings, Metomidate hydrochloride is used as a USP reference standard. It is intended for use in specified quality tests and assays to determine the strength, quality, purity, and identity of pharmaceutical substances. This application underscores its importance in ensuring the safety and efficacy of medications .

Mecanismo De Acción

Target of Action

Metomidate hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Metomidate hydrochloride acts as a positive allosteric modulator on the GABA A receptors . This means it binds to a site on the GABA A receptor distinct from the active site, enhancing the receptor’s response to GABA . Specifically, Metomidate hydrochloride increases the duration of time for which the chloride ionopore at the GABA A receptor is open . This leads to an increased influx of chloride ions into the neuron, making it more resistant to depolarization and thus inhibiting neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by Metomidate hydrochloride is the GABAergic pathway . By enhancing the function of GABA A receptors, Metomidate hydrochloride increases the inhibitory effect of GABA on neuronal activity . This results in a decrease in the overall excitability of the central nervous system, leading to sedative and hypnotic effects .

Pharmacokinetics

Metomidate hydrochloride has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism and extensive redistribution contribute to the drug’s swift recovery profile, regardless of the duration of the infusion .

Result of Action

The primary result of Metomidate hydrochloride’s action is the induction of sedation and hypnosis . By enhancing the inhibitory effect of GABA, Metomidate hydrochloride decreases neuronal activity, leading to a state of reduced anxiety, relaxation, and sleepiness .

Action Environment

The action of Metomidate hydrochloride can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by temperature, as it should be stored at a temperature of 2-8°C . .

Safety and Hazards

Metomidate hydrochloride is toxic if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDTZKNEKPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045707 | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metomidate hydrochloride | |

CAS RN |

36557-22-9, 2852-42-8, 35944-74-2 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypnodil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.